Product packaging for (S)-1-Boc-3-Ethynylpyrrolidine(Cat. No.:CAS No. 785051-40-3)

(S)-1-Boc-3-Ethynylpyrrolidine

Cat. No.: B3154793
CAS No.: 785051-40-3
M. Wt: 195.26 g/mol
InChI Key: KTDGOUSDBBFBRO-SECBINFHSA-N
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Description

(S)-1-Boc-3-Ethynylpyrrolidine (CAS 785051-40-3) is a chiral, Boc-protected pyrrolidine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The molecule features an ethynyl group at the 3-position of the pyrrolidine ring, which provides a handle for further structural elaboration through click chemistry and metal-catalyzed cross-coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, enhancing the compound's stability and making it compatible with a wide range of reaction conditions. The chiral (S)-configuration at the 3-position is crucial for producing enantiomerically pure compounds, a key consideration in the development of active pharmaceutical ingredients where different stereoisomers can exhibit distinct biological profiles . This scaffold is particularly significant in drug discovery due to the inherent properties of the pyrrolidine ring. Its non-planar, saturated structure increases three-dimensional coverage and allows for a more efficient exploration of pharmacophore space compared to flat aromatic scaffolds . Researchers utilize this compound as a key synthetic intermediate in the development of potential therapeutics, leveraging the ethynyl group to connect the pyrrolidine core to other pharmacologically active fragments. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B3154793 (S)-1-Boc-3-Ethynylpyrrolidine CAS No. 785051-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-6-7-12(8-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDGOUSDBBFBRO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733765
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785051-40-3
Record name tert-Butyl (3S)-3-ethynylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatizations of S 1 Boc 3 Ethynylpyrrolidine

Click Chemistry Applications: Triazole and Isoxazole (B147169) Formation from the Ethynyl (B1212043) Moiety

The terminal alkyne of (S)-1-Boc-3-ethynylpyrrolidine is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions. nih.gov These reactions are fundamental in medicinal chemistry and materials science for conjugating molecular fragments.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govresearchgate.net This transformation is widely used to link the (S)-1-Boc-3-pyrrolidinyl scaffold to various other molecules, such as peptides, fluorophores, or drug candidates.

The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate. wgtn.ac.nz Research has demonstrated the successful application of CuAAC on pyrrolidine (B122466) scaffolds. For instance, the reaction of a terminal alkyne on a protected pyrrolidine with benzyl (B1604629) azide under Sharpless CuAAC conditions proceeds efficiently to yield the corresponding N-substituted triazolylpyrrolidine. beilstein-journals.org This methodology allows for the straightforward synthesis of complex heterocyclic hybrids.

Table 1: Examples of CuAAC Reactions on Pyrrolidine Scaffolds

Alkyne Reactant Azide Reactant Catalyst System Product Reference
This compound Benzyl Azide CuSO₄, Sodium Ascorbate tert-butyl (S)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyrrolidine-1-carboxylate beilstein-journals.org

The ethynyl group can also undergo 1,3-dipolar cycloaddition with nitrile oxides to form 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org This reaction provides an effective route to another important class of five-membered heterocycles. Nitrile oxides are typically generated in situ from aldoximes using an oxidant like sodium hypochlorite (B82951) (bleach) or from hydroximoyl chlorides with a base. rsc.org

This strategy has been applied to synthesize novel polyhydroxylated pyrrolidine-isoxazole hybrid molecules. rsc.org In a representative synthesis, an aldehyde-functionalized pyrrolidine is first converted to an oxime. Subsequent treatment with bleach in the presence of a second alkyne generates a nitrile oxide that undergoes cycloaddition. Analogously, this compound can react with an in situ-generated nitrile oxide to furnish a (S)-1-Boc-3-(isoxazol-5-yl)pyrrolidine derivative. rsc.org The construction of the isoxazole ring in the cholinergic channel activator ABT-418, for example, was based on the cycloaddition of a nitrile oxide with a Boc-protected ethynylpyrrolidine. researchgate.net

Table 2: Isoxazole Formation via Nitrile Oxide Cycloaddition

Alkyne Reactant Nitrile Oxide Precursor Conditions Product Reference
This compound Benzonitrile oxide (from benzaldoxime (B1666162) + oxidant) In situ generation tert-butyl (S)-3-(3-phenylisoxazol-5-yl)pyrrolidine-1-carboxylate rsc.orgorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions Involving the Ethynyl Group (e.g., Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. epfl.ch

The Sonogashira coupling is the most relevant of these reactions for terminal alkynes like this compound. It involves the coupling of a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. nih.govwikipedia.org While specific literature examples detailing the Sonogashira coupling of this compound are not prevalent, its structure makes it an ideal substrate for such transformations, allowing for the direct attachment of various aryl or vinyl groups to the C-3 position of the pyrrolidine ring. rsc.org

The Heck reaction , by contrast, typically involves the coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgresearchgate.net The standard Heck protocol is not used for the direct coupling of terminal alkynes. Therefore, the Sonogashira reaction is the appropriate and standard palladium-catalyzed method for the C-C bond formation using the ethynyl group of this compound.

Table 3: Representative Sonogashira Coupling Reaction

Alkyne Reactant Coupling Partner Catalyst System Base Product Reference

Further Functionalization Strategies of the Pyrrolidine Core and Terminal Ethynyl Group

Beyond the reactions of the ethynyl moiety, both the pyrrolidine ring and the alkyne itself can be further modified.

Strategies for functionalizing the pyrrolidine core include direct C-H functionalization. For example, metal-free methods have been developed to transform the saturated pyrrolidine ring into a pyrrolinium cation, which can serve as a component of ionic liquids. rsc.org

The terminal ethynyl group can undergo various other transformations. One common reaction is hydration, which converts the alkyne into a methyl ketone. The hydration of a 2-ethynylpyrrolidine (B1368335) derivative using mercuric oxide and mercuric trifluoroacetate (B77799) in aqueous THF has been shown to produce the corresponding β-aminoketone. nih.gov This introduces a new reactive carbonyl group for further elaboration. Another potential transformation is the hydrosilylation of the alkyne, which has been demonstrated on related substrates. utexas.edu

Table 4: Examples of Further Functionalization Reactions

Reactant Reagents Transformation Product Reference
N-Boc-pyrrolidine Metal-free C-H functionalization reagents Oxidation of pyrrolidine ring N-Boc-pyrrolinium species rsc.org
N-Carbomethoxy-2-ethynylpyrrolidine HgO, Hg(TFA)₂, THF/H₂O Alkyne Hydration N-Carbomethoxy-2-acetylpyrrolidine nih.gov

Selective Deprotection of the Boc Group for Subsequent Amination and Molecular Elaboration

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed when desired. Current time information in Bangalore, IN. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in a solvent like dioxane or diethyl ether. nih.gov

Once the Boc group is removed, the resulting secondary amine, (S)-3-ethynylpyrrolidine, becomes available for a multitude of subsequent reactions. This free amine can be acylated, alkylated, or used in reductive amination protocols to build more complex molecular architectures. For example, after deprotection, the pyrrolidine nitrogen can be reacted with methyl chloroformate in the presence of a base like potassium carbonate to form the corresponding methyl carbamate. nih.gov This sequential deprotection and functionalization strategy is a cornerstone of its utility in multi-step syntheses.

Table 5: Conditions for Boc Deprotection and Subsequent Elaboration

Substrate Deprotection Reagent Subsequent Reagent Product Reference
This compound Trifluoroacetic Acid (TFA) - (S)-3-Ethynylpyrrolidine Current time information in Bangalore, IN.
tert-butyl (S)-2-ethynylpyrrolidine-1-carboxylate 12.5 M aq. HCl Methyl Chloroformate / K₂CO₃ (S)-N-carbomethoxy-2-ethynylpyrrolidine nih.gov

Applications of S 1 Boc 3 Ethynylpyrrolidine in Medicinal Chemistry and Complex Molecular Architecture

(S)-1-Boc-3-Ethynylpyrrolidine as a Key Chiral Building Block in the Synthesis of Pharmacologically Active Agents

The stereochemical configuration of a drug molecule is critical to its interaction with biological targets, which are themselves chiral. This compound serves as a key chiral building block, providing a predefined stereocenter that guides the synthesis towards the desired enantiomerically pure final product. mdpi.com The pyrrolidine (B122466) ring is a prevalent motif in numerous natural products and FDA-approved drugs, valued for its ability to introduce conformational rigidity and improve physicochemical properties such as solubility. researchgate.net

A paramount example of its application is in the synthesis of the potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, futibatinib (B611163) (also known as TAS-120). researchgate.net The synthesis of futibatinib involves the crucial step of coupling a derivative of the (S)-ethynylpyrrolidine moiety with a substituted pyrazolo[3,4-d]pyrimidine core. medkoo.com The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled reactions at other parts of the molecule before its removal and subsequent functionalization, which is a standard strategy in multi-step organic synthesis. The precise (S)-configuration of the pyrrolidine ring is essential for the final compound's ability to bind effectively and irreversibly to its target kinase.

Integration of the (S)-Ethynylpyrrolidine Moiety into Bioactive Scaffolds

The structural features of this compound are frequently carried through synthesis to become integral parts of the final bioactive scaffold, directly influencing the molecule's interaction with its biological target.

Aberrant FGFR signaling is a known driver in various human cancers, making FGFRs significant targets for cancer therapy. researchgate.net Futibatinib is a highly selective, orally bioavailable, and irreversible inhibitor of FGFRs 1, 2, 3, and 4. nih.govnih.gov Its chemical structure, 1-[(3S)-3-[4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one, explicitly contains the (S)-pyrrolidine substructure. nih.govnih.gov This moiety correctly orients the molecule within the ATP-binding pocket of the FGFR kinase domain. Futibatinib demonstrates potent enzymatic inhibition across the FGFR family, as detailed in the table below. nih.govnih.gov

Inhibitory Activity of Futibatinib (TAS-120) Against FGFR Kinases
TargetIC₅₀ (nM)
FGFR11.8
FGFR21.4
FGFR31.6
FGFR43.7

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data sourced from Selleck Chemicals. nih.gov

The pyrrolidine ring derived from the parent building block can be further functionalized to enhance target engagement. In futibatinib, the nitrogen atom of the (S)-pyrrolidine ring is acylated with an acryloyl group. This modification transforms the molecule into a covalent inhibitor. nih.govnih.gov The acrylamide (B121943) "warhead" is positioned to form a covalent bond with a highly conserved cysteine residue within the P-loop of the FGFR ATP pocket. nih.gov This irreversible binding provides a durable and potent inhibition of the receptor's signaling activity and is a key design feature that allows futibatinib to overcome acquired resistance to other, non-covalent FGFR inhibitors. nih.gov This strategic modification of the pyrrolidine structure exemplifies how the building block serves as a platform for creating advanced hybrid molecules with superior pharmacological profiles.

Exploration in Scaffold Diversity for Target-Oriented Drug Discovery Programs Utilizing this compound

Modern drug discovery often relies on the synthesis and screening of large, structurally diverse collections of compounds, known as combinatorial libraries, to identify new therapeutic leads. nih.goviipseries.orgopenaccessjournals.com this compound is an ideal starting material for such programs. Its two distinct functional handles—the protected amine and the terminal alkyne—allow for orthogonal chemical modifications.

This dual functionality enables its use in "scaffold hopping," a strategy to create novel core structures while retaining key pharmacophoric features. medkoo.com For example, the pyrrolidine nitrogen can be deprotected and reacted with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates. Simultaneously, the ethynyl (B1212043) group can participate in reactions such as Sonogashira coupling or click chemistry to introduce a wide range of substituents. This approach allows for the rapid generation of a library of compounds with high three-dimensional complexity, increasing the probability of discovering molecules that can effectively interact with challenging biological targets. mdpi.com The use of pyrrolidine-based building blocks in encoded combinatorial chemistry has been shown to be an efficient strategy for identifying highly potent enzyme inhibitors from large compound collections. researchgate.netnih.gov

Role of this compound in Bioconjugation Strategies for Chemical Probe Development

The terminal alkyne of this compound is a key functional group for "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yielding. researchgate.net The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne-containing molecule and an azide-containing one. researchgate.net

This reactivity makes the (S)-ethynylpyrrolidine scaffold an excellent component for creating chemical probes. nih.gov A chemical probe is a molecule used to study and visualize biological processes in living systems. burleylabs.co.uk By synthesizing a molecule that incorporates the (S)-ethynylpyrrolidine moiety and binds to a specific protein target, researchers can then use click chemistry to attach a reporter tag, such as a fluorescent dye (e.g., Alexa488-azide) or an affinity handle (e.g., biotin-azide). nih.govburleylabs.co.uk This bioconjugation strategy allows for the visualization, isolation, and identification of the target protein and its binding partners within a complex cellular environment, providing valuable insights into disease mechanisms and drug action. nih.govnih.gov

Structure Activity Relationship Sar Studies Incorporating the S 1 Boc 3 Ethynylpyrrolidine Motif

Design and Synthesis of Analogues for Comprehensive SAR Profiling Around the Ethynylpyrrolidine Core

The systematic exploration of the chemical space around the (S)-1-Boc-3-ethynylpyrrolidine core is fundamental to understanding its SAR. The design of analogues typically involves modifications at three key positions: the pyrrolidine (B122466) ring, the Boc-protecting group on the nitrogen, and the terminal ethynyl (B1212043) group. The synthesis of these analogues leverages established methodologies in heterocyclic and acetylene (B1199291) chemistry. researchgate.netmdpi.com

The pyrrolidine ring itself can be substituted at various positions to probe the steric and electronic requirements of the target binding pocket. For instance, introducing substituents at the C4 or C5 positions can significantly impact the molecule's conformation and its interaction with the target protein. nih.gov The synthesis of such substituted pyrrolidines can be achieved from chiral precursors like 4-hydroxyproline, which allows for stereocontrolled introductions of various functional groups. mdpi.com

Modification of the N-Boc group is another key strategy. While the Boc group is often used for protection during synthesis, its replacement with a diverse range of substituents can profoundly influence biological activity. The nitrogen atom of the pyrrolidine ring is a crucial site for interaction, and its substitution pattern affects properties like basicity and the ability to form hydrogen bonds. nih.gov A variety of N-aryl, N-acyl, and N-alkyl groups can be introduced after the deprotection of the Boc group to explore these interactions.

The ethynyl group is a particularly versatile handle for analogue synthesis. It can participate in various coupling reactions, such as the Sonogashira coupling, to attach a wide array of aromatic and heterocyclic moieties. researchgate.net This allows for the exploration of a large chemical space to identify optimal substituents that can engage in key interactions with the target, such as pi-stacking or hydrogen bonding. The synthesis of a library of analogues with diverse terminal groups on the alkyne is a common strategy to build a comprehensive SAR. researchgate.net

A representative, though not exhaustive, summary of synthetic modifications for SAR studies is presented below:

Modification SiteExample SubstituentsSynthetic StrategyPotential Impact on Activity
Pyrrolidine RingMethyl, Fluoro, Hydroxyl at C4Stereoselective synthesis from chiral precursorsAltered conformation and steric interactions
Nitrogen (N1)Aryl, Acyl, Alkyl groupsDeprotection of Boc followed by N-alkylation or N-arylationModified basicity, hydrogen bonding capacity, and lipophilicity
Ethynyl Group (C3)Phenyl, Pyridyl, Thienyl groupsSonogashira coupling with corresponding aryl halidesEnhanced binding through pi-stacking and other specific interactions

Influence of Stereochemistry of this compound on Ligand-Target Interactions and Downstream Biological Activity

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The defined (S)-configuration at the C3 position of the ethynylpyrrolidine core pre-organizes the substituents in a specific three-dimensional arrangement, which is crucial for precise interactions with chiral biological targets like enzymes and receptors. researchgate.netnih.gov

Numerous studies on other chiral pyrrolidine-containing molecules have demonstrated that even a subtle change in stereochemistry can lead to a dramatic difference in biological effect, ranging from a complete loss of activity to a switch from agonism to antagonism. nih.govacs.org For example, in a study on estrogen receptor modulators, the R-orientation of a methyl group on the pyrrolidine ring was found to be less agonistic than the S-orientation, highlighting the profound impact of stereochemistry on activity. nih.gov

In the context of this compound, the spatial orientation of the ethynyl group is fixed by the (S)-stereocenter. This orientation dictates how the substituent attached to the alkyne will be presented to the binding site of a target protein. An enantiomeric counterpart, (R)-1-Boc-3-ethynylpyrrolidine, would position the ethynyl group and its substituent in a mirror-image orientation, which would likely result in a significantly different, and often weaker, binding affinity due to a non-optimal fit. researchgate.net

The following table summarizes the observed influence of stereochemistry in related pyrrolidine-containing bioactive molecules, which provides a strong rationale for the importance of the defined stereochemistry in this compound derivatives.

Compound ClassStereochemical VariationImpact on Biological ActivityReference
Estrogen Receptor Modulators3R- vs. 3S-methylpyrrolidineThe 3R-substituted analog was less agonistic than the 3S-substituted analog. nih.gov
GPR40 Agonists(R,R)- vs. (S,S)-enantiomersEnantiomers exhibited differential effects on radioligand binding, with one potentiating and the other displacing the radioligand. acs.org
Pyrrolidine PentaminesModifications of stereochemistryVarying effects on inhibitory properties against aminoglycoside 6'-N-acetyltransferase. mdpi.com

Computational Approaches in Guiding SAR for Pyrrolidine-Containing Ligands

Computational chemistry plays a pivotal role in modern drug discovery by providing valuable insights into ligand-target interactions and guiding the rational design of new analogues. nih.govmdpi.com For ligands incorporating the this compound motif, a variety of computational techniques can be employed to build robust SAR models.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For pyrrolidine-based ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly informative. These methods generate 3D contour maps that highlight regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.net This information can guide the design of new analogues with improved potency.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For derivatives of this compound, docking studies can elucidate the key interactions between the ligand and the amino acid residues in the binding site. This can help to rationalize the observed SAR and suggest specific modifications to enhance binding affinity. For example, docking could reveal that the ethynyl substituent is interacting with a specific hydrophobic pocket, suggesting that larger or more lipophilic substituents at this position might improve activity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target complex, taking into account the flexibility of both the ligand and the protein. researchgate.net MD simulations can help to assess the stability of the binding mode predicted by docking and can reveal subtle conformational changes that occur upon ligand binding.

The application of these computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues and providing a deeper understanding of the molecular basis for the observed SAR. nih.gov

Computational MethodApplication in SAR of Pyrrolidine LigandsExpected Outcome
3D-QSAR (CoMFA/CoMSIA)To correlate 3D structural features with biological activity across a series of analogues.Contour maps indicating favorable and unfavorable regions for steric, electrostatic, and hydrogen bonding properties. researchgate.net
Molecular DockingTo predict the binding mode and key interactions of ligands within the target's active site.Identification of key amino acid residues involved in binding and rationalization of experimental SAR data. researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsTo assess the stability of the ligand-protein complex and explore conformational dynamics.A dynamic understanding of the binding event and the stability of key interactions over time. researchgate.net

Future Directions and Research Perspectives for S 1 Boc 3 Ethynylpyrrolidine

Novel Synthetic Routes for Highly Enantioenriched 3-Ethynylpyrrolidines

The development of efficient and stereoselective methods for the synthesis of substituted pyrrolidines is a central theme in organic chemistry. mdpi.comresearchgate.net While various strategies exist for the construction of the pyrrolidine (B122466) core, achieving high enantiomeric enrichment, particularly with substitution at the 3-position, remains an active area of research. researchgate.net Future research in this domain will likely focus on the development of novel catalytic asymmetric methods to access 3-ethynylpyrrolidines.

One promising avenue is the advancement of organocatalysis. mdpi.comrsc.org Chiral amines, Brønsted acids, and other small organic molecules have emerged as powerful tools for a wide range of asymmetric transformations. univpancasila.ac.id Research is anticipated to explore the use of novel chiral catalysts for the asymmetric functionalization of pyrrolidine precursors to introduce the ethynyl (B1212043) group with high stereocontrol. For instance, asymmetric Mannich reactions followed by a series of transformations could provide a scalable and highly enantioselective route to (S)-1-Boc-3-Ethynylpyrrolidine and its derivatives. rsc.org

Another key area of investigation is the use of chiral pool synthesis, starting from readily available and enantiomerically pure precursors like amino acids. researchgate.net Proline, with its inherent stereochemistry, is a common starting material for the synthesis of various pyrrolidine-based compounds. mdpi.com Future synthetic strategies may involve the development of efficient methods to convert proline or its derivatives into 3-ethynylpyrrolidines, potentially through multi-step sequences involving stereoselective reductions and alkynylations.

Furthermore, the exploration of transition-metal-catalyzed reactions for the direct C-H alkynylation of the pyrrolidine ring presents an atom-economical and elegant approach. While challenging, the development of suitable chiral ligands for such transformations could provide a direct and efficient entry to highly enantioenriched 3-ethynylpyrrolidines.

Synthetic StrategyPotential AdvantagesResearch Focus
Organocatalysis Metal-free, environmentally benign, high enantioselectivity. mdpi.comDevelopment of novel chiral catalysts for asymmetric alkynylation. rsc.orgfrontiersin.org
Chiral Pool Synthesis Readily available starting materials, inherent stereocontrol. researchgate.netEfficient multi-step sequences from proline or other amino acids. mdpi.com
Transition-Metal Catalysis Atom-economical, direct C-H functionalization.Design of chiral ligands for stereoselective C-H alkynylation.

Development of New Therapeutic Agents Leveraging the this compound Scaffold

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. nih.govtandfonline.com Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets like enzymes and receptors. ontosight.ai The unique combination of the chiral pyrrolidine core and the reactive ethynyl group in this compound makes it a highly attractive starting point for the development of new therapeutic agents.

A significant area of future research will be the use of this scaffold to design and synthesize novel enzyme inhibitors. The ethynyl group can act as a warhead, forming covalent bonds with active site residues of target enzymes, or it can be used as a versatile handle to introduce various pharmacophores through click chemistry. For example, derivatives of this compound could be explored as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. tandfonline.com

Furthermore, the pyrrolidine scaffold is a key component of many drugs targeting the central nervous system (CNS). tandfonline.comlookchem.com The conformational rigidity of the pyrrolidine ring can help in optimizing the binding affinity and selectivity of ligands for specific CNS receptors. Research efforts are expected to focus on the synthesis of this compound derivatives as potential modulators of neurotransmitter receptors, such as glutamate (B1630785) or dopamine (B1211576) receptors, for the treatment of neurological and psychiatric disorders.

The development of antiviral and antibacterial agents based on the pyrrolidine scaffold is another promising research direction. tandfonline.com The ability to easily diversify the structure of this compound allows for the rapid generation of libraries of compounds for screening against various pathogens. The triazole ring formed via click chemistry can also act as a bioisostere for other functional groups, enhancing the drug-like properties of the resulting molecules. nih.gov

Therapeutic AreaRationalePotential Targets
Oncology Pyrrolidine scaffold in approved cancer drugs. researchgate.netKinases, proteases, polymerases. nih.govtandfonline.com
Neuroscience Pyrrolidine as a CNS-active scaffold. tandfonline.comlookchem.comNeurotransmitter receptors and transporters.
Infectious Diseases Versatility for generating diverse compound libraries. tandfonline.comViral proteases, bacterial enzymes.

Advanced Methodologies for Scaffold Diversification and Combinatorial Library Synthesis Based on the Compound

Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large numbers of diverse molecules. combichemistry.comnih.gov this compound is an ideal starting point for the construction of combinatorial libraries due to its two orthogonal functional handles: the Boc-protected amine and the terminal alkyne.

Future research will focus on developing advanced methodologies for the diversification of this scaffold. The Boc protecting group can be easily removed to liberate the secondary amine, which can then be functionalized with a wide variety of substituents through reactions such as acylation, alkylation, and reductive amination. nih.gov This allows for the systematic exploration of the chemical space around the pyrrolidine core.

The ethynyl group provides another point of diversification. As previously discussed, click chemistry is a powerful tool for conjugating the pyrrolidine scaffold to a wide range of other molecules. nih.gov This can be used to create libraries of compounds with diverse appendages, which can then be screened for biological activity. The development of high-throughput synthesis and screening methods will be crucial for efficiently exploring these libraries. imperial.ac.uk

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally complex and diverse molecules from simple starting materials. nih.gov this compound is a suitable substrate for DOS, as its functional groups can be used to initiate a variety of cyclization and rearrangement reactions to generate novel and complex scaffolds. This could lead to the discovery of compounds with unprecedented biological activities.

Furthermore, the concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different scaffold while maintaining its biological activity, is a valuable strategy in medicinal chemistry. The this compound scaffold could be explored as a replacement for other five-membered heterocyclic rings, such as proline, in known bioactive molecules. mdpi.com This could lead to the development of new compounds with improved pharmacokinetic or pharmacodynamic properties.

Diversification StrategyApproachOutcome
Functionalization of Amine Deprotection followed by acylation, alkylation, etc. nih.govSystematic exploration of substituents on the nitrogen atom.
Click Chemistry Azide-alkyne cycloaddition with diverse partners. nih.govLibrary of compounds with varied appendages at the 3-position.
Diversity-Oriented Synthesis Use of functional groups to initiate complex reactions. nih.govGeneration of novel and complex molecular scaffolds.
Scaffold Hopping Replacement of other heterocyclic rings in known drugs. mdpi.comDiscovery of new compounds with potentially improved properties.

Q & A

Q. What are the critical experimental parameters for synthesizing (S)-1-Boc-3-Ethynylpyrrolidine?

  • Methodological Answer : Synthesis requires careful control of protecting groups (e.g., Boc for amine protection) and reaction conditions (e.g., temperature, solvent polarity). Key steps include:
  • Deprotection : Use acidic conditions (e.g., TFA) to remove the Boc group while preserving the ethynyl moiety .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of intermediates. Confirm purity via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .
  • Safety : Wear PPE (gloves, goggles) and handle waste under fume hoods to avoid exposure to volatile byproducts .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : Verify stereochemistry using 1^1H-NMR (e.g., pyrrolidine protons at δ 3.0–3.5 ppm) and 13^{13}C-NMR (Boc carbonyl at ~155 ppm) .
  • HPLC/MS : Use C18 columns (acetonitrile/water gradient) to confirm molecular ion [M+H]+^+ at m/z 208.1 (calc. 208.2) and purity >95% .
  • Melting Point : Compare observed mp (62–65°C) with literature to detect impurities .

Q. What safety protocols are mandatory for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles are essential. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks.
  • Waste Management : Segregate organic waste and dispose via licensed hazardous waste contractors to comply with EPA guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress side reactions .
  • Catalysis : Screen Pd/Cu catalysts for Sonogashira coupling steps; optimize equivalents (1.2–1.5 eq.) to balance reactivity and cost .
  • In-line Analytics : Use FTIR to monitor Boc deprotection in real time (disappearance of carbonyl peak at ~1750 cm1^{-1}) .

Q. What strategies resolve contradictions in stereochemical data during derivatization of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employ Chiralpak® AD-H columns (heptane/ethanol) to separate enantiomers; compare retention times with authentic standards .
  • X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) data by co-crystallizing derivatives with heavy atoms (e.g., bromine) .
  • Statistical Analysis : Apply principal component analysis (PCA) to correlate spectroscopic data with stereochemical outcomes .

Q. How can computational models predict biological activity of derivatives based on this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR : Build regression models correlating substituent electronegativity (Hammett σ) with IC50_{50} values for lead optimization .
  • ADMET Prediction : Apply SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) before in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.